N-(5-chloro-2-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
Description
N-(5-chloro-2-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is a heterocyclic compound featuring a fused furopyridine core substituted with a carboxamide group and a 5-chloro-2-methylphenyl moiety. The furopyridine scaffold is known for its bioisosteric properties, often serving as a surrogate for pyridine or benzene rings in drug design .
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c1-9-3-5-11(17)7-12(9)19-16(20)15-8-13-14(21-15)6-4-10(2)18-13/h3-8H,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVRSKLYZLDMCRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC3=C(O2)C=CC(=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the furo[3,2-b]pyridine core: This can be achieved through a cyclization reaction involving a pyridine derivative and a suitable electrophile.
Introduction of the chloro-substituted phenyl group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the chloro-substituted phenyl group is coupled with the furo[3,2-b]pyridine core in the presence of a palladium catalyst.
Formation of the carboxamide group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the carboxamide group or other functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: The compound’s chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Furopyridine Derivatives
The compound shares structural similarities with other furopyridine-carboxamide derivatives, such as 6-chloro-2-(4-fluorophenyl)-N-methyl-5-(3-((1-(pyrimidin-2-yl)cyclopropyl)carbamoyl)phenyl)furo[2,3-b]pyridine-3-carboxamide (). Key differences include:
- Substituent positioning : The target compound lacks the pyrimidinyl cyclopropylcarbamoyl group present in the analogue, which may reduce steric bulk and alter receptor binding.
Pharmacological Context: TRPV1 Antagonists
Key contrasts include:
- Core scaffold : The target compound uses a furopyridine core, whereas V116517 employs a tetrahydropyridinecarboxamide system.
Research Findings and Limitations
- Synthetic Accessibility : The synthesis of furopyridine-carboxamides typically involves coupling reactions (e.g., using HATU or DMF as solvents) (). However, the target compound’s regioselective synthesis may require tailored conditions due to its 5-chloro substituent.
- Structural modifications in the target compound may enhance selectivity or reduce off-target effects.
- Thermodynamic Stability : Computational modeling (e.g., ORTEP-III for crystallography, ) could predict conformational stability, but experimental data are lacking.
Biological Activity
N-(5-chloro-2-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C16H13ClN2O2
- Molecular Weight : 300.74 g/mol
- CAS Number : 941928-57-0
The compound features a furo[3,2-b]pyridine core, which is a bicyclic structure known for its diverse biological activities. The presence of the chloro and methyl groups on the phenyl ring enhances its pharmacological properties.
This compound exhibits various biological activities through multiple mechanisms:
- Anticancer Activity : Research indicates that this compound can induce apoptosis in cancer cell lines, particularly breast cancer cells (e.g., MDA-MB-231 and MCF-7) by modulating key signaling pathways associated with cell survival and proliferation. It has been shown to reduce the percentage of cancer stem cells, which are often resistant to conventional therapies.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer metabolism, thereby disrupting the glycolytic pathway and leading to reduced energy availability for tumor cells.
- Interaction with Receptors : Its structural features allow it to bind effectively to various receptors, potentially modulating their activity and influencing downstream signaling pathways relevant to disease progression.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by modifications in its structure:
- Chloro Group : The presence of the chloro substituent is crucial for enhancing lipophilicity and receptor binding affinity.
- Methyl Group : The methyl group contributes to the overall hydrophobic character of the molecule, impacting its interaction with biological membranes and target proteins.
Case Study 1: Anticancer Properties
In a study investigating the cytotoxic effects of this compound on breast cancer cell lines, it was found that the compound significantly decreased cell viability in a dose-dependent manner. Mechanistic studies revealed that it induced apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2.
Case Study 2: Metabolic Profiling
Another research effort focused on the metabolic effects of this compound on cancer cells. It was observed that treatment with this compound altered key metabolic pathways related to glycolysis and pyruvate metabolism. This shift was associated with reduced lactate production and increased sensitivity to metabolic inhibitors.
Comparison with Related Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| N-(3-chlorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide | C16H13ClN2O2 | Similar anticancer properties but varied efficacy due to different substituents |
| N-(3-fluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide | C16H13FN2O2 | Enhanced stability and bioactivity compared to chloro derivative |
The comparison highlights how slight variations in chemical structure can lead to significant differences in biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
